molecular formula C₁₄H₂₂N₂O₃ B1662748 Bucolome CAS No. 841-73-6

Bucolome

Cat. No. B1662748
CAS RN: 841-73-6
M. Wt: 266.34 g/mol
InChI Key: DVEQCIBLXRSYPH-UHFFFAOYSA-N
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Description

Bucolome, also known as Paramidine, is a barbiturate derivative . Unlike most barbiturates, it does not have any significant sedative or hypnotic effects. Instead, it acts as an analgesic and anti-inflammatory . It also acts as a CYP2C9 inhibitor and reduces the metabolism of several commonly used drugs, which makes it useful for potentiating or extending the duration of action of those drugs, or reducing the production of unwanted metabolites .


Molecular Structure Analysis

Bucolome has a molecular formula of C14H22N2O3 . Its average mass is 266.336 Da and its monoisotopic mass is 266.163055 Da .


Chemical Reactions Analysis

Bucolome is known to interact with other drugs in the body. For example, it acts as a CYP2C9 inhibitor and reduces the metabolism of several commonly used drugs . This makes it useful for potentiating or extending the duration of action of those drugs, or reducing the production of unwanted metabolites .

Safety And Hazards

Bucolome should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQCIBLXRSYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048854
Record name Bucolome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucolome

CAS RN

841-73-6
Record name Bucolome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucolome [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucolome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bucolome
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCOLOME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T08RAL174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
671
Citations
N Takamura, T Maruyama, E Chosa, K Kawai… - Drug metabolism and …, 2005 - ASPET
… In the present study, we investigated the effects of bucolome on the pharmacokinetics and … of bucolome on protein binding of furosemide in serum and urine, and found that bucolome …
Number of citations: 36 dmd.aspetjournals.org
K Mohri, Y Uesawa, T Uesugi - Journal of Chromatography B: Biomedical …, 2001 - Elsevier
Bucolome (BCP) is a non-steroidal anti-inflammatory drug, which is used in the treatment of chronic articular rheumatism. Bucolome N-glucuronide (BCP-NG), a metabolite of BCP, is …
Number of citations: 6 www.sciencedirect.com
H Takahashi, T Kashima, S Kimura, N Murata… - Drug metabolism and …, 1999 - ASPET
… bucolome concentration in the liver estimated as a sum of hepatic artery and portal vein concentrations and in vitroK i made an acceptable prediction for bucolome-… by bucolome due to …
Number of citations: 55 dmd.aspetjournals.org
G Segni, G Polidori, C Romagnoli - Archives of Disease in Childhood, 1977 - adc.bmj.com
Fifty preterm babies were randomly assigned to a group given oral bucolome (30 mg/kg per day for 5 days) and a control group. Serum bilirubin levels of the treated infants from day 4 …
Number of citations: 16 adc.bmj.com
M Osawa, N Hada, K Matsumoto, T Hasegawa… - International journal of …, 2005 - Elsevier
… also taking bucolome and 99 were for patients not taking bucolome. The daily dose of warfarin in patients taking bucolome was significantly lower than those without bucolome (ca. 40%)…
Number of citations: 12 www.sciencedirect.com
M Kobayashi, K Fukumoto, R Kato, K Tanaka… - Drug metabolism and …, 2008 - Elsevier
… oral administration of 300 mg bucolome for 7 days (LOS + BUC … mg/kg alone or after bucolome was given repeatedly at a dose … 10 mg/kg and bucolome 50 mg/kg for 14 days (Group B). …
Number of citations: 27 www.sciencedirect.com
H Ohtani, R Hakoda, A Imaoka… - … & Drug Disposition, 2016 - Wiley Online Library
… bucolome might increase the inter-patient variation, as clinically observed. In the prediction study, the σ value of the bucolome … In conclusion, the concomitant administration of bucolome …
Number of citations: 2 onlinelibrary.wiley.com
K Matsumoto, S Ishida, K Ueno… - The Journal of …, 2001 - Wiley Online Library
… inhibition of warfarin enantiomer metabolism by bucolome in vivo. Bucolome has been used as an … This study investigated the effect of bucolome on the pharmacokinetics and pharma…
Number of citations: 23 accp1.onlinelibrary.wiley.com
T Yamamoto, Y Adachi, I Kuwahara - Gastroenterologia Japonica, 1979 - Springer
… the mechanism of this action, the effect of bucolome and its … The results indicated that bucolome had no inductive effects … concerning the effects of bucolome and its related barbiturate …
Number of citations: 5 link.springer.com
T SHIMAMOTO, S OGITA, M OHNISHI… - … in Obstetrics and …, 1975 - scholar.archive.org
The results obtained indicate these enzymes might be adaptive enzymes hence the possibility of inducing these enzymes by the respective substrate was considered. So, Bucolome (5-n…
Number of citations: 0 scholar.archive.org

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